1,2-Diphenylhydrazine

説明

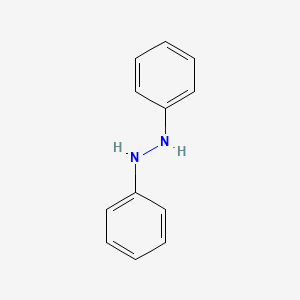

Structure

3D Structure

特性

IUPAC Name |

1,2-diphenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQZXXMEJHZYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2, Array | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020710 | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-diphenylhydrazine appears as orange powder or a bright orange crystalline solid. (NTP, 1992), Orange powder or a bright orange crystalline solid; [CAMEO], WHITE-TO-YELLOW CRYSTALS. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), 293 °C at 760 mm Hg | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Slightly sol in benzene, deuterated dimethyl sulfoxide; insol in acetic acid; very soluble in ethanol, In water, 221 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.158 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.158 at 16 °C/4 °C, 1.16 g/cm³ | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00044 [mmHg], 4.4X10-4 mm Hg at 25 °C | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tablets from alcohol and ether, Colorless crystals | |

CAS No. |

122-66-7, 38622-18-3 | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038622183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G3CS09TUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

268 °F (NTP, 1992), 131 °C, decomposes, Decomposes at its melting point, into azobenzene and aniline., Heat of fusion at melting point= 1.7630X10+7 J/kmol | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1,2-Diphenylhydrazine chemical properties and structure

Synthesis of 1,2-Diphenylhydrazine

The most common and industrially significant method for the preparation of this compound is the reduction of nitrobenzene.[1][2][3] This process can be carried out using various reducing agents, with zinc or iron powder in an alkaline medium being frequently employed.[1][4] The reaction proceeds in a stepwise manner, first reducing nitrobenzene to azoxybenzene, then to azobenzene, and finally to this compound.[1][5]

Reaction Scheme:

2 C₆H₅NO₂ + Zn/NaOH → C₆H₅N(O)=NC₆H₅ → C₆H₅N=NC₆H₅ → C₆H₅NHNHC₆H₅

Expert Insight: The choice of reducing agent and reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts such as aniline. An alkaline medium is essential to prevent the acidic benzidine rearrangement of the product. The progress of the reaction can often be monitored visually, as the reaction mixture turns from the deep red of azobenzene to the pale yellow or colorless solution of this compound.[4]

Experimental Protocol: Synthesis via Reduction of Nitrobenzene

This protocol describes a laboratory-scale synthesis of this compound using zinc powder in an alkaline ethanolic solution.

Materials:

-

Nitrobenzene

-

Zinc powder

-

Sodium hydroxide (NaOH)

-

95% Ethanol

-

Water

-

Diethyl ether

-

Dilute hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 0.25 mol of nitrobenzene, 0.08 mol of sodium hydroxide, water, and 95% ethanol.[4]

-

Heat the mixture to reflux with vigorous stirring.[4]

-

Incrementally add zinc powder to the refluxing mixture.[4] The reaction is exothermic and the addition should be controlled to maintain a steady reflux.

-

Continue refluxing until the red color of azobenzene disappears and the solution becomes nearly colorless or pale yellow.[4]

-

Cool the reaction mixture to room temperature. To prevent air oxidation of the product, it is advisable to add a small amount of an antioxidant solution, such as aqueous sulfur dioxide.[4]

-

Neutralize the mixture to a pH of 7 with dilute hydrochloric acid.[4]

-

Filter the mixture to remove the zinc oxide and other inorganic salts.

-

Extract the filter cake with diethyl ether.[4]

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Evaporate the diethyl ether under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from hot ethanol to obtain purified, white, plate-like crystals.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions

This compound undergoes several characteristic reactions, the most important of which are its oxidation to azobenzene and the acid-catalyzed benzidine rearrangement.

Oxidation to Azobenzene

This compound is readily oxidized to azobenzene, a stable, deeply colored compound. This oxidation can occur upon exposure to air, especially in solution, and is facilitated by various oxidizing agents.[1][5] The rapid oxidation in aqueous environments, with a half-life as short as 15 minutes, complicates its analysis and handling.[1][5]

Reaction:

C₆H₅NHNHC₆H₅ + [O] → C₆H₅N=NC₆H₅ + H₂O

Trustworthiness Note: The propensity of this compound to oxidize necessitates careful handling and storage under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity. When performing reactions with this compound, deoxygenated solvents should be used to prevent unwanted side reactions.

The Benzidine Rearrangement

Perhaps the most famous reaction of this compound is the benzidine rearrangement. When treated with strong acids, it rearranges to form 4,4'-diaminobiphenyl (benzidine), along with other isomers like diphenyline.[3] This intramolecular rearrangement is a classic example of a[2][2] sigmatropic shift and has been the subject of extensive mechanistic studies.[3]

Mechanism Overview:

The reaction is initiated by the protonation of one of the nitrogen atoms. This is followed by a concerted rearrangement through a folded transition state, leading to the formation of the C-C bond between the para-positions of the two phenyl rings.

Sources

An In-depth Technical Guide to the Synthesis of 1,2-Diphenylhydrazine from Nitrobenzene

Abstract

1,2-Diphenylhydrazine, also known as hydrazobenzene, is a pivotal chemical intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1] Its production is most commonly achieved through the controlled reduction of nitrobenzene. This guide provides a comprehensive overview of the synthesis, delving into the underlying reaction mechanisms, comparing established and modern synthetic protocols, and offering detailed experimental procedures. We will explore the classic metal-based reduction in alkaline media, catalytic hydrogenation routes, and briefly touch upon emerging methodologies. The focus is on elucidating the causal relationships between reaction parameters and outcomes, thereby providing a robust framework for laboratory-scale synthesis and process optimization.

Introduction: The Significance of this compound

This compound (C₁₂H₁₂N₂) is a crystalline solid that serves as a critical precursor in organic synthesis. Historically, its primary application was in the production of benzidine-based dyes via the acid-catalyzed benzidine rearrangement.[2] While the use of benzidine has been curtailed due to its carcinogenic nature, this compound remains a valuable building block for specialized chemicals, including certain anti-inflammatory agents for veterinary use.[3]

The synthesis from nitrobenzene is a classic multi-step reduction process where the nitro group is incrementally reduced. Understanding and controlling this transformation is key to achieving high yields and purity, avoiding over-reduction to aniline, and managing the formation of intermediates.

The Chemical Pathway: From Nitro- to Hydrazo-

The conversion of nitrobenzene to this compound in an alkaline medium is not a direct transformation but a sequential reduction involving several key intermediates. The alkaline environment is crucial as it prevents the protonation of intermediates which, in acidic media, would lead almost exclusively to aniline.

The generally accepted pathway involves the following stages:

-

Initial Reduction: Nitrobenzene is first reduced to nitrosobenzene and then to phenylhydroxylamine. These intermediates are highly reactive.

-

Condensation: In the alkaline medium, nitrosobenzene and phenylhydroxylamine condense to form the first stable intermediate, azoxybenzene .

-

Second Reduction: Azoxybenzene is subsequently reduced to azobenzene .

-

Final Reduction: The final step is the reduction of the azo group (-N=N-) of azobenzene to the hydrazo group (-NH-NH-) of this compound.[3]

This stepwise reduction is a delicate balance of redox and condensation reactions, where the choice of reducing agent and reaction conditions dictates the final product.

Figure 1: Reaction pathway for the reduction of nitrobenzene to this compound.

Synthetic Methodologies

Method 1: Reduction with Zinc Powder in Alkaline Ethanolic Solution

This is the most common and reliable laboratory method for preparing this compound.[1][4] Zinc metal acts as the reducing agent, while the sodium hydroxide provides the necessary alkaline conditions to facilitate the condensation steps and prevent aniline formation.[5] The use of an ethanol-water solvent system ensures the solubility of both the organic substrate and the inorganic base.

Experimental Protocol:

-

Reagents:

-

Nitrobenzene

-

Zinc powder

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Dilute Hydrochloric Acid (HCl) for neutralization

-

Diethyl ether for extraction

-

Sulfur dioxide water (optional, to prevent oxidation during workup)[1]

-

-

Procedure:

-

Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add nitrobenzene, sodium hydroxide, water, and 95% ethanol.[1]

-

Heating: Heat the mixture in a water bath to reflux with vigorous stirring.[1]

-

Addition of Reducing Agent: Once refluxing, begin adding zinc powder incrementally over a period of time. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.[1]

-

Reaction Monitoring: Continue refluxing until the reaction mixture, initially yellow-orange, turns to a nearly colorless or pale-yellow solution. This typically indicates the complete conversion of azobenzene to hydrazobenzene.[1]

-

Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. To prevent air oxidation of the product, 2 mL of water saturated with sulfur dioxide can be added.[1]

-

Work-up: Neutralize the mixture to a neutral pH using dilute hydrochloric acid. This will precipitate the product and zinc salts.[1]

-

Isolation: Filter the solid precipitate. The filter cake contains the crude product and inorganic salts.

-

Extraction: Extract the filter cake thoroughly with diethyl ether or another suitable organic solvent to dissolve the this compound.[1]

-

Purification: Distill the solvent from the extract to obtain the crude product. Recrystallize the crude solid from hot ethanol to yield pure, white, plate-like crystals of this compound.[1]

-

Process Optimization Data:

Research has shown that the molar ratios and solvent composition are critical for maximizing yield and minimizing reaction time.

| Parameter | Optimized Condition | Reported Yield | Reference |

| Molar Ratio (Nitrobenzene:Zinc) | 1 : 5 | ~90% | [4] |

| Solvent (Ethanol:Water, v/v) | 1 : 1.5 | ~90% | [4] |

| Reaction Time | 1.5 hours | ~90% | [4] |

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner alternative, avoiding the use of stoichiometric metal reductants and the resulting inorganic waste. This method is often employed for the final step—the reduction of azobenzene to hydrazobenzene—but can also be applied to nitrobenzene directly, although selectivity can be challenging.[6][7]

-

Catalysts: Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are commonly used.[1]

-

Hydrogen Source: The reduction can be carried out using high-pressure hydrogen gas (H₂) or through catalytic transfer hydrogenation, where a molecule like benzylamine serves as the hydrogen donor.[8]

-

Conditions: The reaction is typically performed in an alcoholic solvent under a controlled pressure of hydrogen and at a specific temperature (e.g., 20-90 °C). The presence of an alkali, such as an alkali metal hydroxide or alcoholate, is essential to direct the reaction towards hydrazobenzene.[7]

A patented method describes achieving a 98% yield of hydrazobenzene by hydrogenating nitrobenzene in an alcoholic solution with an alkali metal alcoholate and a palladium catalyst.[7]

Emerging Synthetic Routes

To address the environmental concerns associated with metal reductants and the safety issues of high-pressure hydrogenation, several novel methods are under investigation:

-

Electrochemical Reduction: This technique uses an electric current to drive the reduction of nitrobenzene at a cathode surface. It offers a high degree of control and can be performed under mild conditions, often using water as the ultimate source of protons and electrons.[9][10]

-

Photocatalytic Hydrogenation: Visible-light-promoted reactions using catalysts like cadmium sulfide (CdS) can selectively reduce azobenzenes to hydrazobenzenes.[6] These methods operate at ambient temperature and pressure, representing a greener approach to the synthesis.[11]

Experimental Workflow and Critical Control Points

The successful synthesis of this compound hinges on careful control of the experimental workflow. The following diagram outlines the key stages for the zinc powder reduction method, highlighting critical points for consideration.

Figure 2: Experimental workflow for the synthesis of this compound via zinc reduction.

Conclusion

The synthesis of this compound from nitrobenzene is a well-established yet nuanced process. The classical reduction using zinc powder in an alkaline alcoholic medium remains a reliable and high-yielding method for laboratory-scale preparations. For industrial and greener applications, catalytic hydrogenation offers significant advantages by minimizing waste and improving atom economy. Emerging electro- and photocatalytic methods promise future pathways that are even more sustainable and controllable. For any chosen method, a thorough understanding of the stepwise reduction mechanism and meticulous control over reaction conditions—particularly alkalinity, temperature, and reagent stoichiometry—are paramount to successfully isolating the desired hydrazobenzene product with high purity and yield.

References

- U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for this compound. Agency for Toxic Substances and Disease Registry.

- Wikipedia. (n.d.). Benzidine.

- Takaoka, A., et al. (2021).

- Jing, L.-X. (2002). Research on the Synthesis of this compound. Semantic Scholar.

- Takaoka, A., et al. (2021).

- Porter, H. K. (1973). The Zinin Reduction of Nitroarenes.

- Dalton Transactions (RSC Publishing). (n.d.). Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines.

- Guidechem. (n.d.). What is Hydrazobenzene and how is it synthesized?.

- ResearchGate. (n.d.).

- Chemical Communications (RSC Publishing). (2017).

- New Journal of Chemistry (RSC Publishing). (n.d.).

- Allen. (n.d.). Nitrobenzene can be converted into hydraxobenzene by reduction with.

- Wikipedia. (n.d.). Zinin reaction.

- Acta Physico-Chimica Sinica. (n.d.). Electrochemical Reduction of Nitrobenzene on the Cu/C-Nafion Composite Electrode.

- NIH. (n.d.).

- ResearchGate. (n.d.). Nitrobenzene reduction mechanism.

- Google Patents. (n.d.). US2744935A - Process for the manufacture of hydrazobenzenes.

- Vedantu. (n.d.). Hydrazobenzene can be obtained from nitro benzene in class 12 chemistry CBSE.

- Patsnap. (n.d.). Preparation method for hydrazobenzene compounds.

- Google Patents. (n.d.). CS204007B2 - Process for preparing hydrazobenzene.

- ResearchGate. (n.d.). Mechanism of the carbon catalyzed reduction of nitrobenzene by hydrazine.

- MDPI. (n.d.).

- Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.

- ResearchGate. (n.d.). Possible reduction mechanism of nitroarenes with hydrazine.

- YouTube. (2021). Selective reduction of Nitro group (Zinin reduction)

- ChemicalBook. (n.d.). This compound synthesis.

- Mechanisms of Nitro Compounds Reduction : A-Review. (2019).

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Google Patents. (n.d.). CN101838219A - Method for preparing diphenyl hydrazine.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Benzidine - Wikipedia [en.wikipedia.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Research on the Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 5. Nitrobenzene can be converted into hydraxobenzene by reduction with [allen.in]

- 6. Photocatalytic hydrogenation of azobenzene to hydrazobenzene on cadmium sulfide under visible light irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. CS204007B2 - Process for preparing hydrazobenzene - Google Patents [patents.google.com]

- 8. Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of the Benzidine Rearrangement of 1,2-Diphenylhydrazine

Executive Summary

The benzidine rearrangement is a classic acid-catalyzed transformation of 1,2-diarylhydrazines into a variety of diaminobiaryls. For over a century, its intricate mechanism has been a subject of profound scientific inquiry, revealing deep principles of physical organic chemistry. This guide provides a comprehensive exploration of the core mechanistic pathways of the rearrangement of 1,2-diphenylhydrazine (hydrazobenzene). We will dissect the pivotal role of acid catalysis, the definitive evidence for its intramolecular nature, and the pericyclic theory that governs its primary transformation into benzidine. Supported by kinetic isotope effect data, computational insights, and detailed experimental protocols, this document offers a robust framework for understanding and investigating this foundational reaction.

Introduction: A Reaction of Enduring Significance

First observed by Hofmann in 1863, the acid-catalyzed conversion of this compound into 4,4'-diaminobiphenyl (benzidine) is a cornerstone of organic chemistry.[1] While the carcinogenicity of benzidine itself has restricted its industrial applications, the underlying rearrangement remains a powerful tool for C-C bond formation and the synthesis of complex biaryl structures, which are prevalent scaffolds in pharmaceuticals and advanced materials.[2]

The central mechanistic puzzle has been to explain how the N-N bond is cleaved and a new C-C bond is formed between the para-positions of the two aromatic rings. This guide navigates the journey of its elucidation, from early kinetic studies to modern computational chemistry, providing a holistic view for today's research professionals.

Foundational Principles: Catalysis and Intramolecularity

The Role of Acid Catalysis: A Tale of Two Protons

The benzidine rearrangement is unequivocally acid-catalyzed.[3] The reaction rate's dependence on acid concentration, however, is not always straightforward. For this compound itself, the reaction is typically third-order overall: first-order in the hydrazine and second-order in hydrogen ions.[4] This kinetic profile strongly suggests that the reactive species is a diprotonated intermediate, where both nitrogen atoms are protonated.[4]

The Proof of Intramolecularity: Crossover Experiments

A pivotal question in the early investigation of the mechanism was whether the two aryl rings separate and then recombine (an intermolecular process) or if the rearrangement occurs within a single molecular entity (intramolecular). This was definitively answered through crossover experiments.[7]

In a typical crossover experiment, two different substituted hydrazines, for instance, 2,2'-dimethoxyhydrazobenzene and 2,2'-diethoxyhydrazobenzene, are subjected to rearrangement conditions in the same flask.[8] If the reaction were intermolecular, one would expect to find a "crossover" product, in this case, 3-methoxy-3'-ethoxybenzidine. The consistent experimental observation is the absence of such crossover products.[8] Only the two "self-rearranged" products (3,3'-dimethoxybenzidine and 3,3'-diethoxybenzidine) are formed, providing unequivocal proof that the benzidine rearrangement is an intramolecular process.[7][9]

The Core Pathway: A Concerted[6][6]-Sigmatropic Rearrangement

The formation of benzidine from the diprotonated this compound is best described as a concerted [6][6]-sigmatropic rearrangement .[1][3] This is a pericyclic reaction, a class of reactions that proceed through a cyclic transition state without the formation of intermediates.

-

[i,j] Notation : In a sigmatropic rearrangement, a sigma bond migrates across a π-electron system. The reaction is denoted as [i,j] where 'i' and 'j' refer to the number of atoms in each fragment of the migrating framework. In this case, the migrating N-N bond is connected to two five-atom phenyl systems (counting from the nitrogen to the para-carbon), hence the[6][6] designation.[10]

-

Electron Flow : This is a 10-electron process. The diprotonated hydrazine folds into a "face-to-face" conformation. The reaction proceeds through a single transition state where the N-N bond is partially broken, the new C-C bond between the para-positions is partially formed, and the π-electrons of the aromatic rings are reorganized.[1][6]

Computational studies have provided profound insight into this transition state. They reveal significant π-π stacking interactions between the two aryl rings, a feature often described as a π-complex .[6][11] This attractive interaction stabilizes the transition state and is a key feature of the reaction.[6] The highest occupied molecular orbital (HOMO) of the transition state shows bonding character between not only the forming C-C bond and breaking N-N bond but also between the faces of the two aryl rings.[6]

Caption: Core mechanism for the formation of benzidine via a[6][6]-sigmatropic shift.

Quantitative Insights: Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies provide one of the most powerful tools for probing the structure of transition states.[12] By replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C or ¹⁴N with ¹⁵N) and measuring the effect on the reaction rate, one can infer the extent of bond breaking or forming involving that atom in the rate-determining step.

For the benzidine rearrangement, heavy-atom KIE studies have been instrumental.[13][14] The key question was whether the N-N bond cleavage and C-C bond formation were concerted or stepwise.

-

If concerted: Both bond breaking (N-N) and bond forming (C-C) occur in the same transition state. Therefore, significant KIEs should be observed for both nitrogen and carbon atoms.

-

If stepwise: Only the rate-determining step would exhibit a significant KIE. If N-N cleavage is rate-limiting, a nitrogen KIE would be large, and the carbon KIE small. If C-C formation is rate-limiting, the opposite would be true.

Experimental work by Shine and others provided clear results for the formation of benzidine.[12]

| Isotope Effect | Experimental Value | Interpretation |

| k(¹⁴N)/k(¹⁵N) | 1.041 | Significant; indicates N-N bond is breaking in the rate-determining step. |

| k(¹²C)/k(¹³C) | 1.013 | Significant; indicates C-C bond is forming in the rate-determining step. |

| k(¹H)/k(²H) | 0.962 | Small inverse effect, consistent with rehybridization at carbon. |

| Table 1: Experimental Kinetic Isotope Effects for the Benzidine Rearrangement.[8][12] |

The simultaneous observation of significant nitrogen and carbon KIEs is compelling evidence for a concerted mechanism for the formation of benzidine, fully consistent with the[6][6]-sigmatropic rearrangement model.[8][12]

Divergent Pathways: The Formation of Byproducts

While benzidine is often the major product, other isomers such as diphenyline (2,4'-diaminobiphenyl) and semidines are also formed.[4] Their formation involves different mechanistic pathways.

-

Diphenyline: KIE studies for diphenyline formation show a large nitrogen KIE but a negligible carbon KIE.[14] This suggests a non-concerted, stepwise mechanism where the rate-determining step is the homolytic cleavage of the N-N bond to form a radical cation pair, which then recombines.[14]

-

Semidines: When a para-position is blocked by a substituent, rearrangement often occurs at the ortho-position, leading to semidines.[4] These transformations are thought to proceed via[4][4]-sigmatropic shifts (a diaza-Cope rearrangement) or more complex cascade pathways involving N[4][8]-sigmatropic shifts.[1][4][4]

Caption: Competing mechanistic pathways in the benzidine rearrangement.

Experimental Protocols for Mechanistic Investigation

The trustworthiness of a mechanistic model relies on repeatable, self-validating experimental evidence. Below are protocols for the key experiments used to probe the benzidine rearrangement.

Protocol 1: Crossover Experiment to Verify Intramolecularity

-

Objective: To determine if the rearrangement is an intra- or intermolecular process.

-

Causality: If the reaction is intermolecular, fragments from two different starting materials will combine to form a "crossover" product. The absence of this product proves intramolecularity.

-

Methodology:

-

Dissolve equimolar amounts of two distinct substituted hydrazobenzenes (e.g., 2,2'-dimethylhydrazobenzene and 2,2'-diethoxyhydrazobenzene) in a suitable solvent such as 60% aqueous dioxane.[8]

-

Cool the solution to 0°C in an ice bath to control the reaction rate.

-

Add a catalytic amount of a strong, non-nucleophilic acid (e.g., perchloric acid).

-

Allow the reaction to proceed for a predetermined time (monitor by TLC).

-

Quench the reaction by neutralizing the acid with a base (e.g., 1 M sodium hydroxide solution).

-

Extract the products with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]

-

Analyze the resulting product mixture by HPLC and LC-MS to identify all products formed.

-

-

Expected Outcome: The chromatogram and mass spectrum will show peaks corresponding only to 2,2'-dimethylbenzidine and 2,2'-diethoxybenzidine. The absence of a peak for 2-methyl-2'-ethoxybenzidine confirms the intramolecular nature of the rearrangement.[8]

Protocol 2: Kinetic Isotope Effect (KIE) Measurement

-

Objective: To gain insight into the transition state structure by measuring the effect of isotopic substitution on the reaction rate.

-

Causality: A change in reaction rate upon isotopic substitution indicates that the bond to the substituted atom is being broken or formed in the rate-determining step.

-

Methodology:

-

Synthesize the required isotopically labeled hydrazobenzene (e.g., [¹⁵N,¹⁵N']-hydrazobenzene or [4,4'-¹³C₂]-hydrazobenzene) and its unlabeled analogue.

-

Prepare two parallel reactions under identical conditions (concentration, temperature, acid concentration, solvent). One reaction will use the unlabeled substrate, and the other will use the isotopically labeled substrate.[8]

-

Initiate the reactions simultaneously by adding the acid catalyst.

-

Monitor the disappearance of the starting material over time using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Plot the concentration of the starting material versus time for both reactions and determine the rate constants (k_light and k_heavy) from the kinetic data.

-

The kinetic isotope effect is calculated as the ratio k_light / k_heavy.

-

-

Self-Validation: The precision of the KIE measurement depends critically on ensuring identical conditions for both the labeled and unlabeled experiments. Running the experiments in parallel in a thermostatted bath and using the same stock solutions for reagents are crucial controls.

Caption: General experimental workflow for a KIE study of the benzidine rearrangement.

Conclusion and Outlook

References

-

Bloink, G. J., & Pausacker, K. H. (1950). The intramolecular nature of the benzidine rearrangement. Journal of the Chemical Society (Resumed), 950-952. [Link]

-

Benzidine Rearrangement. (n.d.). Surendranath College. Retrieved January 4, 2026, from [Link]

-

Benzidine Rearrangement. (2015, April 4). Chem-Station. [Link]

-

Rzepa, H. S. (2013, January 6). The mechanism of the Benzidine rearrangement. Henry Rzepa's Blog. [Link]

-

Sigmatropic reaction. (2023, December 27). In Wikipedia. [Link]

-

Chen, N., & Hou, S. (2013). Application of benzidine rearrangement in organic synthesis. Chinese Journal of Organic Chemistry, 33(1), 1-13. [Link]

-

Ghigo, G., Maranzana, A., & Tonachini, G. (2010). Theoretical study of the Benzidine rearrangement. Conference: XXXVIII Congresso Nazionale di Chimica Teorica e Computazionale. [Link]

-

Rzepa, H. S. (2013, January 8). Hidden intermediates in the benzidine rearrangement. The monoprotonated mechanism. Henry Rzepa's Blog. [Link]

-

Hou, S., Li, X., & Xu, J. (2014). N[4][8]-sigmatropic shift in the benzidine rearrangement: experimental and theoretical investigation. Organic & Biomolecular Chemistry, 12(27), 4952-4963. [Link]

- Ingold, C. K., & Kidd, H. (1933). The intramolecular nature of the benzidine change. Journal of the Chemical Society (Resumed), 984-988.

-

Shine, H. J., Zmuda, H., Park, K. H., Kwart, H., Horgan, A. G., Collins, C., & Maxwell, B. E. (1981). Mechanism of the benzidine rearrangement. Kinetic isotope effects and transition states. Evidence for concerted rearrangement. Journal of the American Chemical Society, 103(4), 955–956. [Link]

-

Rzepa, H. S. (2013, January 11). The Benzidine rearrangement. Computed kinetic isotope effects. Henry Rzepa's Blog. [Link]

-

Benzidine Rearrangement. (2021, April 17). YouTube. [Link]

-

16 Benzidine Rearrangement. (2021, February 8). YouTube. [Link]

-

Benzidine Rearrangement (Name reactions-Series)-GC. (2023, January 5). YouTube. [Link]

-

Shine, H. J., et al. (1981). Mechanism of the benzidine rearrangement. Kinetic isotope effects and transition states. Evidence for concerted rearrangement. OSTI.GOV. [Link]

-

Benzidine. (2023, November 29). In Wikipedia. [Link]

- Hofmann, A. W. (1863). Proc. Roy. Soc. London, 12, 576.

Sources

- 1. Benzidine Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. N[1,3]-sigmatropic shift in the benzidine rearrangement: experimental and theoretical investigation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. The mechanism of the Benzidine rearrangement. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Research on the Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 10. Sigmatropic reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. The Benzidine rearrangement. Computed kinetic isotope effects. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanism of the benzidine rearrangement. Kinetic isotope effects and transition states. Evidence for concerted rearrangement (Journal Article) | OSTI.GOV [osti.gov]

An In-Depth Technical Guide to the Solubility of 1,2-Diphenylhydrazine in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 1,2-diphenylhydrazine (also known as hydrazobenzene) in various organic solvents. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical principles governing its solubility, presents a compilation of known solubility data, and offers a detailed, field-proven experimental protocol for accurate quantitative determination. By explaining the causality behind its solubility behavior and experimental design, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this critical chemical intermediate. Safety protocols and handling precautions are also detailed, reflecting the compound's toxicological profile.

Introduction to this compound

This compound (C₁₂H₁₂N₂, MW: 184.24 g/mol ) is a crystalline solid that serves as a significant intermediate in organic synthesis.[1][2] Historically, it was a precursor in the manufacture of benzidine-based dyes.[3][4] In contemporary applications, its primary role is in the pharmaceutical industry for the synthesis of potent anti-inflammatory drugs such as phenylbutazone and sulfinpyrazone.[3][5]

Understanding the solubility of this compound is paramount for its practical application. Solubility data dictates the choice of solvent for carrying out chemical reactions, influences the efficiency of crystallization for purification, and is a critical parameter in the development of drug formulations. A key characteristic of this compound is its susceptibility to oxidation in the presence of air, readily converting to the more stable azobenzene.[6][7] This instability, along with its decomposition in acidic solutions, presents unique challenges for its handling and the accurate determination of its physical properties, including solubility.[1][6]

Theoretical Framework of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational predictive tool, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[8][9]

Molecular Structure and Polarity

The structure of this compound features two nonpolar phenyl (C₆H₅) rings and a central polar hydrazine (-NH-NH-) bridge.

-

Nonpolar Character: The large, hydrophobic phenyl groups dominate the molecular surface, giving the molecule a significant nonpolar character. This facilitates van der Waals interactions with nonpolar solvents.

-

Polar Character: The nitrogen-hydrogen (N-H) bonds in the hydrazine moiety are polar and, crucially, can act as hydrogen bond donors. The lone pairs on the nitrogen atoms also serve as hydrogen bond acceptors.[10]

This dual nature—predominantly nonpolar but with hydrogen bonding capability—results in a nuanced solubility profile. It is expected to be more soluble in solvents that can either engage in hydrogen bonding or are sufficiently nonpolar to accommodate the phenyl rings.

Intermolecular Forces in Solution

-

In Nonpolar Solvents (e.g., Benzene, Toluene): Dissolution is driven by London dispersion forces between the solvent molecules and the phenyl rings of this compound. Solubility may be limited as the solvent cannot disrupt the stronger hydrogen bonds between the solute molecules.

-

In Polar Protic Solvents (e.g., Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Ethanol, for instance, can form strong hydrogen bonds with the -NH- groups of this compound, effectively breaking the solute-solute interactions and solvating the molecule. This leads to high solubility.[1][11]

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. They can interact with the N-H protons, but the interactions may be less effective at solvation compared to protic solvents.

-

In Water: Despite being a polar protic solvent, water's interaction with the large nonpolar phenyl groups is energetically unfavorable (hydrophobic effect). This leads to very low water solubility.[3][12]

dot graph TD subgraph "Solute-Solvent Interactions" A["this compound"] -- "Strong H-Bonding &van der Waals Forces" --> B["Ethanol (Polar Protic)"]; A -- "Primarily van der Waals Forces" --> C["Benzene (Nonpolar)"]; A -- "Hydrophobic Effect &Limited H-Bonding" --> D["Water (Polar Protic)"]; end

end Caption: Intermolecular forces driving solubility.

Solubility Profile of this compound

The following table summarizes the known qualitative and quantitative solubility data for this compound in various solvents. It is important to note that quantitative values are scarce in the literature, and some are estimates due to the compound's reactivity.[1]

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Data (at specified temp.) | Reference(s) |

| Water | Polar Protic | Insoluble / Slightly Soluble | 66.9 mg/L (20°C, estimated) 221 mg/L (25°C) | [1][3][10][11][12] |

| Ethanol | Polar Protic | Very Soluble / Soluble | Data not specified | [1][4][10][11] |

| Benzene | Nonpolar | Slightly Soluble | Data not specified | [1][11] |

| Chloroform | Nonpolar | Soluble | Data not specified | [12] |

Standard Protocol for Quantitative Solubility Determination

To ensure reliable and reproducible results, a standardized methodology such as the isothermal shake-flask method is recommended. This protocol is designed to achieve thermodynamic equilibrium and provide a self-validating system for measuring solubility.

Principle

An excess amount of solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium, forming a saturated solution. The concentration of the dissolved solute in the liquid phase is then determined after careful separation from the undissolved solid. The continued presence of excess solid at the end of the experiment validates that saturation was achieved.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: Selected organic solvents (analytical grade)

-

Apparatus: Analytical balance, glass vials with PTFE-lined screw caps, constant temperature orbital shaker or water bath, centrifuge with temperature control, calibrated volumetric flasks and pipettes, syringes with filters (e.g., 0.22 µm PTFE), UV-Vis spectrophotometer or HPLC system.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess should be visually apparent to ensure saturation can be reached. Causality: Using a clear excess guarantees that the dissolution limit is reached and maintained.

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours). Causality: Prolonged agitation at a stable temperature is crucial to overcome kinetic barriers and achieve true thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to rest in a temperature-controlled bath for several hours to let the solid settle. To ensure complete separation of the liquid and solid phases, centrifuge the vials at the same temperature as the equilibration. Causality: Centrifugation is a critical step to prevent microscopic, undissolved solid particles from being sampled, which would artificially inflate the measured solubility.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial or volumetric flask. Causality: Filtering removes any remaining suspended microcrystals.

-

Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method.

-

UV-Vis Spectroscopy: Measure the absorbance at the λ_max of this compound and determine the concentration using a previously established calibration curve.

-

HPLC: Inject the sample into a calibrated HPLC system for more precise and specific quantification.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for all dilution steps, to report the solubility in units such as mg/mL or mol/L.

dot graph TD direction LR; subgraph "Experimental Workflow" A(Start: Add Excess Solute to Solvent) --> B{Equilibrate}; B -- "Shake at Constant T(24-72h)" --> C(Settle & Centrifuge); C -- "Separate Phases" --> D(Sample Supernatant); D -- "Filter (0.22 µm)" --> E(Dilute Sample); E --> F[Analyze]; F -- "UV-Vis or HPLC" --> G(Calculate Solubility); G --> H(End: Report Data); end

end Caption: Workflow for solubility determination.

Safety and Handling Precautions

This compound must be handled with extreme caution due to its significant health hazards.

-

Carcinogenicity: The U.S. EPA has classified this compound as a Group B2, probable human carcinogen.[5] It has been shown to cause liver tumors in animal studies.[5][13] All contact should be minimized.

-

Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[6][14] It can cause skin and eye irritation and may lead to methemoglobinemia, which reduces the blood's ability to transport oxygen.[13]

-

Handling: Always work in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Storage: Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7] It should be kept in a cool, dry, and well-ventilated place, protected from light.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][6]

Conclusion

The solubility of this compound is a function of its unique molecular structure, which combines large nonpolar phenyl groups with a polar, hydrogen-bonding hydrazine bridge. This results in high solubility in polar protic solvents like ethanol and limited solubility in water and nonpolar solvents like benzene. Due to its chemical instability and hazardous nature, determining its solubility requires robust, well-controlled experimental protocols, such as the isothermal shake-flask method. The information and methodologies presented in this guide provide a solid foundation for scientists and researchers to effectively and safely utilize this compound in their work.

References

-

National Center for Biotechnology Information. (2020). Toxicological Profile for this compound. Agency for Toxic Substances and Disease Registry (US). [Link]

-

Solubility of Things. This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for this compound. [Link]

-

U.S. Environmental Protection Agency. (2000). This compound. [Link]

-

PubChem. (n.d.). Hydrazobenzene. National Center for Biotechnology Information. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: this compound. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [YouTube Video]. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Angelo State University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Anbar. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

University of Houston-Downtown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

NIST. (n.d.). Hydrazine, 1,2-diphenyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hydrazine, 1,2-diphenyl- [webbook.nist.gov]

- 3. Hydrazobenzene | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 122-66-7 [chemicalbook.com]

- 5. epa.gov [epa.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound CAS#: 122-66-7 [m.chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. This compound|lookchem [lookchem.com]

- 11. Table 4-2, Physical and Chemical Properties of this compound - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. nj.gov [nj.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Key reactions involving 1,2-Diphenylhydrazine for beginners

An In-Depth Technical Guide to the Core Reactions of 1,2-Diphenylhydrazine

Authored by a Senior Application Scientist

Introduction: The Duality of this compound

This compound, also known as hydrazobenzene, is a crystalline solid that holds a significant place in the history and practice of organic chemistry.[1] While its historical importance is linked to the production of benzidine-based dyes, a practice now largely discontinued in the United States due to safety concerns, its utility persists.[2][3] Today, it serves as a key intermediate in the pharmaceutical industry for the synthesis of anti-inflammatory agents and other complex molecules.[2][3][4]

This guide provides an in-depth exploration of the core reactions involving this compound. It is designed for researchers, scientists, and drug development professionals who require a foundational understanding of this versatile yet hazardous compound. We will delve into its synthesis, its hallmark rearrangement, its oxidation, and its application in building heterocyclic systems, all while emphasizing the mechanistic principles and safety protocols that govern its use.

Physical and Chemical Properties

A foundational understanding begins with the basic properties of the molecule.

| Property | Value |

| CAS Number | 122-66-7[5] |

| Molecular Formula | C₁₂H₁₂N₂[1][5] |

| Molecular Weight | 184.24 g/mol [6] |

| Appearance | White-to-yellow crystalline powder[7] |

| Melting Point | 123-126 °C[5] |

| Boiling Point | 309 °C[5] |

| Solubility | Insoluble in water; soluble in organic solvents.[1] |

Part 1: Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the controlled reduction of nitrobenzene.[2][8] This process typically involves intermediate species such as azoxybenzene and azobenzene.

Mechanism: Stepwise Reduction of Nitrobenzene

The reaction proceeds through a stepwise reduction, where nitrobenzene is first converted to azoxybenzene, then to azobenzene, and finally to this compound.[2] The choice of reducing agent and reaction conditions is critical to stop the reaction at the desired hydrazobenzene stage without further reduction to aniline. Zinc or iron powder in an alkaline medium are commonly employed for this transformation.[2][9]

Caption: Synthesis pathway of this compound from nitrobenzene.

Experimental Protocol: Synthesis via Zinc Reduction

This protocol is based on an optimized method reported to provide high yields and reduced reaction times.[9]

Materials:

-

Nitrobenzene

-

Zinc powder

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Prepare an alkaline medium by dissolving NaOH in a 1:1.5 (v/v) mixture of ethanol and water.

-

In a reaction flask equipped with a mechanical stirrer and a reflux condenser, add the nitrobenzene.

-

To the stirred solution, gradually add zinc powder. The optimal molar ratio of nitrobenzene to zinc powder is reported to be 1:5.[9]

-

Heat the reaction mixture to reflux and maintain for approximately 1.5 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the unreacted zinc and zinc oxide byproducts.

-

The filtrate contains the this compound. The product can be isolated by evaporating the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound. The reported yield for this optimized method is approximately 90%.[9]

Part 2: The Benzidine Rearrangement

The benzidine rearrangement is the most famous and mechanistically intriguing reaction of this compound. Under strong acidic conditions, it rearranges to form 4,4'-diaminobiphenyl (benzidine).[2][10] This reaction was historically crucial for the dye industry.[2]

Mechanism: A[8][8]-Sigmatropic Rearrangement

The accepted mechanism for the benzidine rearrangement is a concerted-sigmatropic rearrangement.[8][10][11] The reaction is catalyzed by acid, which involves the diprotonation of the two nitrogen atoms. This diprotonated species then undergoes an intramolecular rearrangement where a new C-C bond forms between the para-positions of the two phenyl rings, concurrent with the cleavage of the N-N bond.[11]

If the para positions are blocked by substituents, the rearrangement can occur at the ortho positions in a[10][10]-sigmatropic shift, known as a diaza-Cope rearrangement.[10]

Caption: Mechanism of the acid-catalyzed benzidine rearrangement.

Experimental Protocol: General Procedure for Rearrangement

Caution: Benzidine is a known carcinogen. This procedure must be carried out with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

This compound

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Water

-

Sodium carbonate (Na₂CO₃) or other suitable base

Procedure:

-

Dissolve this compound in a suitable solvent, such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly and carefully add a strong mineral acid (e.g., concentrated HCl) to the cooled solution with stirring. The reaction is exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature. The reaction time can vary depending on the specific substrate and conditions.

-

Monitor the reaction's progress using TLC or HPLC.

-

Once the rearrangement is complete, carefully neutralize the excess acid by adding a base (e.g., a saturated solution of sodium carbonate) until the solution is basic.

-

The product, benzidine, will precipitate out of the solution.

-

Collect the solid product by filtration, wash it with cold water, and dry it thoroughly.

Part 3: Oxidation to Azobenzene

This compound is highly susceptible to oxidation, readily converting to the more stable azobenzene. This oxidation can occur simply on exposure to air and is influenced by pH and the presence of metal ions.[1][2] In the laboratory, this transformation can be achieved controllably using various oxidizing agents.

Mechanism: Dehydrogenation

The oxidation process is a dehydrogenation reaction, involving the removal of two hydrogen atoms from the nitrogen centers to form a stable nitrogen-nitrogen double bond (N=N). This creates the intensely colored, planar azobenzene molecule. The reaction can be catalyzed by superoxide ions or proceed via a hydride transfer mechanism with certain oxidants.[12][13]

Caption: Oxidation of this compound to azobenzene.

Experimental Protocol: Oxidation Using an Oxoammonium Salt

This method represents a modern, green chemistry approach to the oxidation of hydrazides, offering high chemoselectivity.[13][14]

Materials:

-

This compound

-

4-Acetamido-TEMPO or a similar oxoammonium salt

-

A suitable solvent (e.g., acetonitrile or methanol)[14]

Procedure:

-

Dissolve the this compound in the chosen solvent in a reaction flask.

-

Add the oxoammonium salt oxidant to the solution. The reaction is often rapid, proceeding at room temperature within 15 to 75 minutes.[14]

-

Stir the mixture and monitor the reaction by TLC until all the starting material is consumed. The formation of the orange-red azobenzene provides a visual indicator of the reaction's progress.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the azobenzene from the reduced hydroxylamine byproduct.

Part 4: Applications in Drug Development

This compound is a valuable precursor for synthesizing heterocyclic compounds, particularly those with a pyrazolidinedione core. This structure is found in several pharmaceutical agents. The synthesis involves the condensation of this compound with a derivative of malonic acid.[2]

-

Phenylbutazone: An anti-inflammatory drug (now primarily for veterinary use) is synthesized by condensing this compound with diethyl n-butylmalonate.[2]

-

Sulfinpyrazone: A uricosuric agent used for treating gout, was also produced using a similar condensation reaction.[2]

The hydrazine moiety provides two nucleophilic nitrogen atoms that are key to the cyclization reactions necessary to form these five-membered heterocyclic rings.

Part 5: Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution.

-

Carcinogenicity: The substance is classified as a Group B2, probable human carcinogen by the EPA and is reasonably anticipated to be a human carcinogen.[3][4] Animal studies have shown it to cause liver tumors.[3]

-

Acute Effects: Inhalation can irritate the nose and throat. High levels of exposure may lead to methemoglobinemia, which impairs the blood's ability to transport oxygen.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[7] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid creating dust.[7]

-

Spills: In case of a spill, do not dry sweep. Moisten the spilled solid with 60-70% ethanol to prevent dusting, then carefully collect it into a sealed container for disposal.[16]

-

Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.[7]

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for this compound. U.S. Department of Health and Human Services. [Link]

-

Chem-Station. (2015). Benzidine Rearrangement. [Link]

-

International Labour Organization (ILO). (2005). International Chemical Safety Cards (ICSC): this compound. [Link]

-

New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: this compound. [Link]

-